molecular formula C23H20ClN3S2 B4775040 4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B4775040
M. Wt: 438.0 g/mol
InChI Key: GFGGFRCUCJKULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an allyl group, a chlorobenzyl group, a methyl-phenyl-thienyl group, and a triazole ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-allyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which serves as the core structure for many derivatives.

    4-Phenyl-1,2,4-triazole: A simpler derivative with similar biological activities.

    5-Methyl-1,2,4-triazole: Another derivative with distinct chemical properties.

Uniqueness

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyl, chlorobenzyl, and thienyl groups distinguishes it from other triazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3S2/c1-3-13-27-22(19-15-28-16(2)21(19)17-9-5-4-6-10-17)25-26-23(27)29-14-18-11-7-8-12-20(18)24/h3-12,15H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGGFRCUCJKULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NN=C(N2CC=C)SCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 6
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

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